2-Cyclohexen-1-amine, 2-methyl-
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Overview
Description
2-Cyclohexen-1-amine, 2-methyl- is an organic compound with the molecular formula C7H13N. This compound is characterized by a cyclohexene ring with an amine group and a methyl group attached to it. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-amine, 2-methyl- can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexen-1-one, 2-methyl- using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-amine, 2-methyl- often involves catalytic hydrogenation of 2-cyclohexen-1-one, 2-methyl- in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-amine, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into saturated amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Various alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Cyclohexen-1-amine, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-amine, 2-methyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2-methyl-
- Cyclohexenone
- 2-Methyl-2-cyclohexen-1-one
Uniqueness
2-Cyclohexen-1-amine, 2-methyl- is unique due to the presence of both an amine group and a methyl group on the cyclohexene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5,8H2,1H3 |
InChI Key |
UOADZOTZRYGAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1N |
Origin of Product |
United States |
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